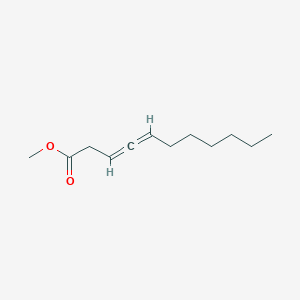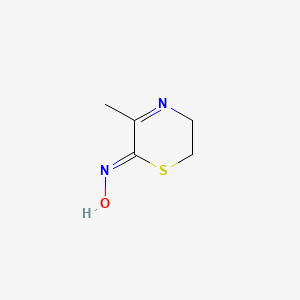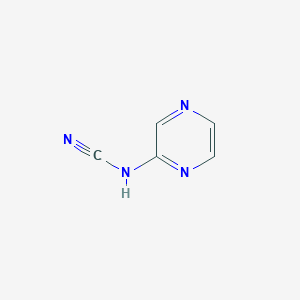
1-(tert-Butylsulfanyl)hex-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butylsulfanyl)hex-1-en-3-ol is an organic compound with the molecular formula C10H20OS. It contains a tert-butylsulfanyl group attached to a hex-1-en-3-ol backbone. This compound is characterized by its unique structural features, including a hydroxyl group, a double bond, and a sulfide group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylsulfanyl)hex-1-en-3-ol can be achieved through various synthetic routes. One common method involves the reaction of hex-1-en-3-ol with tert-butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butylsulfanyl)hex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of hex-1-en-3-one or hex-1-en-3-al.
Reduction: Formation of hexan-3-ol.
Substitution: Formation of various substituted hex-1-en-3-ol derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butylsulfanyl)hex-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butylsulfanyl)hex-1-en-3-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(tert-Butylsulfanyl)hex-1-en-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(tert-Butylsulfanyl)cyclohexan-1-ol: Contains a cyclohexane ring instead of a hexene backbone.
Uniqueness: 1-(tert-Butylsulfanyl)hex-1-en-3-ol is unique due to its combination of a hydroxyl group, a double bond, and a tert-butylsulfanyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .
Propiedades
Número CAS |
86254-72-0 |
|---|---|
Fórmula molecular |
C10H20OS |
Peso molecular |
188.33 g/mol |
Nombre IUPAC |
1-tert-butylsulfanylhex-1-en-3-ol |
InChI |
InChI=1S/C10H20OS/c1-5-6-9(11)7-8-12-10(2,3)4/h7-9,11H,5-6H2,1-4H3 |
Clave InChI |
LCTPTNKXYHPYSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=CSC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
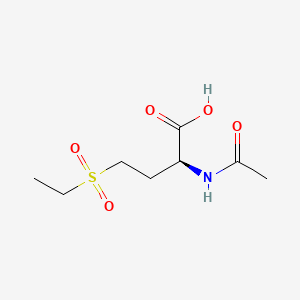
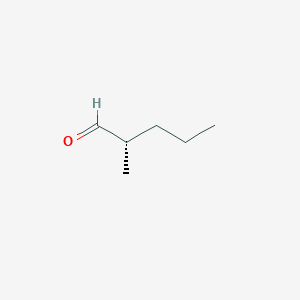
![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
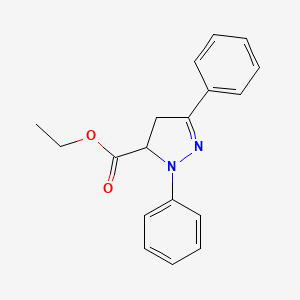
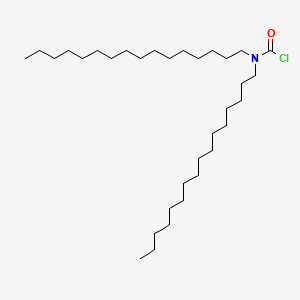
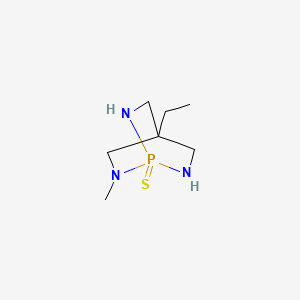
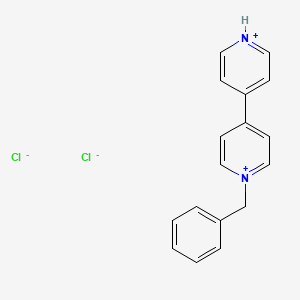

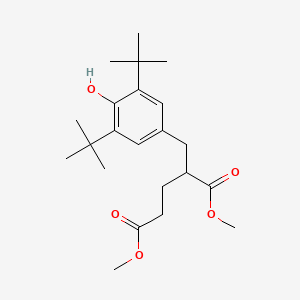
![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
